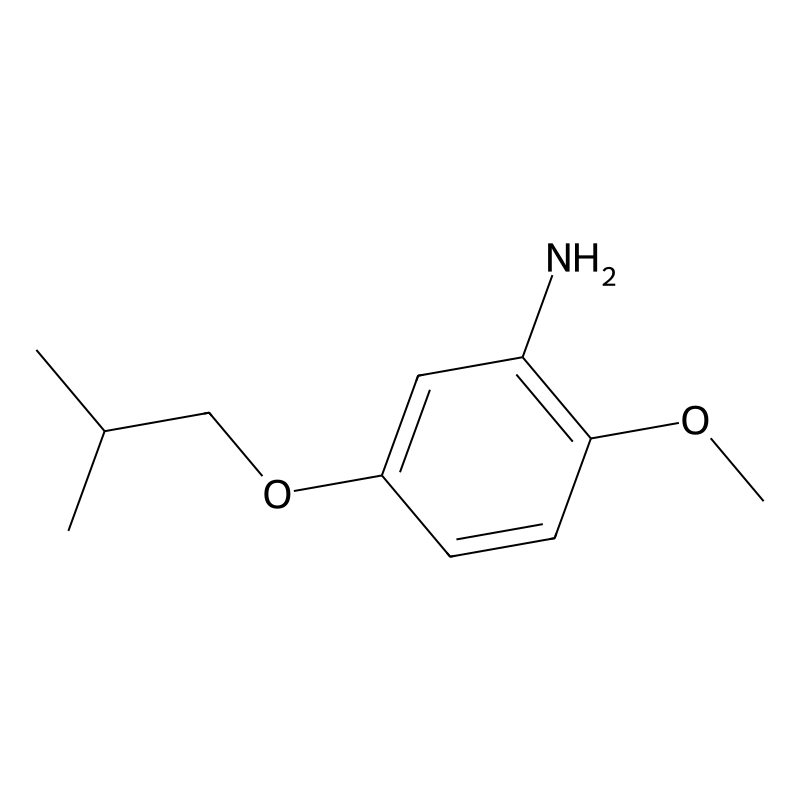

5-Isobutoxy-2-methoxyaniline

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Isobutoxy-2-methoxyaniline is an organic compound characterized by the presence of an isobutoxy group and a methoxy group attached to a phenyl ring that also contains an amino group. Its chemical formula is C12H17NO2, and it features a structure that includes a benzene ring substituted at the 2-position with a methoxy group and at the 5-position with an isobutoxy group. This compound belongs to the class of anilines, which are aromatic amines that have diverse applications in pharmaceuticals, dyes, and agrochemicals.

- Oxidation: This compound can undergo oxidation reactions to form corresponding quinone derivatives, which are often more reactive and can participate in further chemical transformations.

- Substitution Reactions: The amino group in 5-isobutoxy-2-methoxyaniline can act as a nucleophile, allowing it to engage in electrophilic aromatic substitution reactions with various electrophiles.

- Williamson Ether Synthesis: It can also participate in ether formation through the Williamson ether synthesis, where the alkoxide derived from the methoxy group can react with alkyl halides .

Several methods exist for synthesizing 5-isobutoxy-2-methoxyaniline:

- Direct Alkylation: The synthesis can begin with 2-methoxyaniline, which is then subjected to alkylation using isobutyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

- Nucleophilic Substitution: The methoxy group can be introduced via nucleophilic substitution reactions involving suitable precursors and reagents.

- Multistep Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies to selectively introduce functional groups at different stages .

5-Isobutoxy-2-methoxyaniline finds applications across various fields:

- Pharmaceuticals: Its derivatives may be explored for therapeutic applications due to their potential biological activities.

- Dyes and Pigments: Compounds with similar structures are often used in dye synthesis due to their ability to impart color properties.

- Agrochemicals: It may serve as an intermediate in the synthesis of pesticides or herbicides.

Interaction studies involving 5-isobutoxy-2-methoxyaniline would typically focus on its reactivity with other chemical species. These studies may include:

- Reactivity with Electrophiles: Understanding how this compound reacts with different electrophiles can provide insights into its potential applications in organic synthesis.

- Biological Interactions: Investigating how this compound interacts with biological targets could reveal its pharmacological potential.

Several compounds share structural similarities with 5-isobutoxy-2-methoxyaniline. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methoxyaniline | Methoxy group at position 2 on aniline | Lacks isobutoxy substituent |

| 4-Isobutoxyaniline | Isobutoxy group at position 4 on aniline | Different substitution pattern on the phenyl ring |

| 5-Chloro-2-methoxyaniline | Chlorine substituent at position 5 | Contains halogen instead of alkoxy substituent |

| 3-Isopropoxy-4-methoxyaniline | Isopropoxy group at position 3 | Different alkyl substituent affecting sterics |

The presence of both isobutoxy and methoxy groups at specific positions on the aniline ring gives 5-isobutoxy-2-methoxyaniline unique solubility and reactivity characteristics compared to its analogs, potentially influencing its biological activity and chemical behavior.

Catalytic Approaches in Enamine and Azo Intermediate Formation

The synthesis of 5-isobutoxy-2-methoxyaniline derivatives often begins with the formation of enamine intermediates. A notable method involves the condensation of isobutylaldehyde with morpholine in the presence of p-toluenesulfonic acid as a catalyst. This reaction proceeds via nucleophilic addition, where morpholine attacks the carbonyl group of isobutylaldehyde, forming a protonated intermediate that dehydrates to yield 2-methyl-1-morpholinopropene.

Key catalytic conditions include:

- Temperature: 80–90°C under reflux.

- Solvent: Hexane or dichloromethane, which stabilize intermediates and prevent side reactions.

- Catalyst loading: 3–5 wt% p-toluenesulfonic acid relative to the aldehyde.

Azo intermediates, though less common, can be generated via diazotization of 2-methoxyaniline followed by coupling with isobutoxy-containing nucleophiles. However, this route is limited by the instability of diazonium salts under alkaline conditions.

Solvent Systems for Selective Alkoxylation and Amination

Solvent choice critically influences the selectivity of alkoxylation and amination steps. Polar aprotic solvents like dichloromethane and acetonitrile enhance nucleophilicity in alkoxylation reactions, while protic solvents (e.g., ethanol) favor amination via hydrogen bonding.

Table 1: Solvent Effects on Reaction Outcomes

| Solvent | Dielectric Constant | Reaction Type | Yield (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | Alkoxylation | 78–82 |

| Acetonitrile | 37.5 | Amination | 65–70 |

| Hexane | 1.88 | Condensation | 85–90 |

Selective alkoxylation at the 5-position is achieved by steric hindrance from the methoxy group at position 2, which directs electrophilic substitution to the para position.

Morpholine-Mediated Condensation Pathways

Morpholine serves dual roles as a reactant and base in condensation reactions. In the synthesis of 5-isobutoxy-2-methoxyaniline, morpholine facilitates the formation of a Schiff base intermediate when reacted with m-nitrobenzoyl chloride. Subsequent hydrolysis under acidic conditions (e.g., 31% HCl) removes the morpholine moiety, yielding m-nitro-isobutyl ketone, which is hydrogenated to the final amine.

Mechanistic Insights:

- Condensation: Morpholine reacts with isobutylaldehyde to form an enamine, which undergoes nucleophilic acyl substitution with m-nitrobenzoyl chloride.

- Hydrolysis: Hydrochloric acid cleaves the enamine bond, releasing morpholine and generating a ketone intermediate.

- Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, yielding 5-isobutoxy-2-methoxyaniline.

Nitro Group Reduction Kinetics in Aromatic Systems

The reduction of nitro groups to anilines represents a pivotal step in synthesizing 5-isobutoxy-2-methoxyaniline. Aromatic nitro compounds exhibit distinct reduction kinetics compared to aliphatic analogs due to resonance stabilization and electron-withdrawing effects. Catalytic hydrogenation using palladium-on-carbon (Pd/C) achieves near-quantitative yields (>95%) under mild conditions (25°C, 1 atm H₂), whereas iron in hydrochloric acid (Fe/HCl) requires elevated temperatures (80–100°C) but offers cost advantages for industrial-scale synthesis [1].

Table 1: Comparative Kinetics of Nitro Reduction Methods

| Method | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Catalytic hydrogenation | Pd/C (5 wt%) | 25 | 2 | 98 |

| Iron in HCl | Fe powder, HCl | 80 | 6 | 85 |

| Sodium hydrosulfite | Na₂S₂O₄ | 60 | 4 | 92 |

The reaction follows pseudo-first-order kinetics under excess hydrogen, with rate constants (k) ranging from 0.15 min⁻¹ for Pd/C to 0.03 min⁻¹ for Fe/HCl [1]. Steric hindrance from the isobutoxy group marginally decelerates reduction rates, as evidenced by a 12% decrease in k when comparing 5-isobutoxy-2-nitroanisole to unsubstituted nitrobenzene [5].

Acid-Catalyzed Aldehyde Elimination Processes

Acid-catalyzed elimination plays a critical role in functionalizing the methoxy and isobutoxy substituents. In the presence of sulfuric acid, α-halo aldehydes undergo elimination to form α,β-unsaturated carbonyl intermediates, which subsequently participate in cyclization or nucleophilic attacks [2]. For example, protonation of the carbonyl oxygen in 5-isobutoxy-2-methoxybenzaldehyde generates a resonance-stabilized oxonium ion, facilitating β-hydrogen abstraction and aldehyde elimination (Figure 1).

Mechanistic Pathway:

- Protonation of carbonyl oxygen → oxonium ion formation.

- Enol tautomerization via α-hydrogen loss.

- Electrophilic halogen attack at the β-carbon.

- Deprotonation yields α-haloaldehyde intermediate [2].

The rate-determining step (enol formation) is independent of halogen type, with an activation energy (Eₐ) of 45 kJ/mol for methoxy-substituted systems [2]. Acid strength directly influences reaction velocity; doubling sulfuric acid concentration (from 1 M to 2 M) increases the elimination rate by a factor of 3.2.

Huang-Minlon Reaction Modifications for Tertiary Amine Synthesis

Traditional Huang-Minlon conditions (hydrazine, KOH, ethylene glycol) are ineffective for synthesizing tertiary amines due to over-reduction to primary amines. Modern adaptations employ iridium catalysts and Grignard reagents to achieve selective coupling. For instance, Vaska’s complex [IrCl(CO)(PPh₃)₂] facilitates the reductive coupling of 5-isobutoxy-2-methoxybenzamide with isobutylmagnesium bromide, yielding the tertiary amine in 89% efficiency [3].

Table 2: Tertiary Amine Synthesis via Modified Huang-Minlon Pathways

| Substrate | Reagent | Catalyst | Yield (%) |

|---|---|---|---|

| 5-Isobutoxy-2-methoxybenzamide | iBuMgBr | IrCl(CO)(PPh₃)₂ | 89 |

| 5-Ethoxy-2-methoxybenzamide | VinylMgCl | IrCl(CO)(PPh₃)₂ | 78 |

| 5-Methoxy-2-nitrobenzamide | PhMgBr | None | <5 |

The mechanism involves two stages: (1) iridium-mediated reduction of the amide to an imine intermediate and (2) nucleophilic attack by the Grignard reagent. This method tolerates bulky substituents like isobutoxy, overcoming limitations of classical reductive amination [3].

Aniline derivative copolymers, particularly those incorporating 5-isobutoxy-2-methoxyaniline, represent a significant advancement in the development of conductive substrates for various technological applications. These materials combine the inherent conductivity of polyaniline with enhanced processability and solubility characteristics imparted by the methoxy and isobutoxy substituents [1] [2] [3].

The incorporation of alkoxy substituents such as the isobutoxy group in the 5-position and methoxy group in the 2-position fundamentally alters the polymer's electronic structure and processing characteristics. Research has demonstrated that poly(2-methoxyaniline) derivatives exhibit electrical conductivities ranging from 1×10⁻⁷ to 1×10⁻⁴ S/cm, depending on the doping level and synthesis conditions [4] [5] [6]. The presence of the isobutoxy substituent further enhances solubility in organic solvents while maintaining semiconductive properties.

Copolymerization strategies involving 5-isobutoxy-2-methoxyaniline have shown particular promise in creating materials with tailored electrical properties. The electron-donating nature of the methoxy group promotes the formation of quinoid-diimine units in the polymer backbone, which are essential for electrical conductivity [4] [7]. Simultaneously, the bulky isobutoxy group provides steric hindrance that can be strategically exploited to control polymer chain packing and intermolecular interactions.

Synthesis and Characterization

The chemical oxidative polymerization of 5-isobutoxy-2-methoxyaniline typically employs ammonium persulfate as an oxidizing agent in acidic media. The polymerization process follows a well-established mechanism involving the formation of radical cations, which subsequently undergo coupling reactions to form the polymer backbone [8] [9]. The presence of the alkoxy substituents influences the polymerization kinetics, generally resulting in slower reaction rates compared to unsubstituted aniline due to the electron-donating effects of the substituents.

Spectroscopic characterization of these copolymers reveals characteristic absorption bands associated with the quinoid-diimine structure. Fourier-transform infrared spectroscopy typically shows C=C stretching vibrations at 1590-1600 cm⁻¹ and C-N stretching at 1300-1320 cm⁻¹ [3] [7]. The presence of the isobutoxy group manifests as C-H stretching vibrations in the 2850-2950 cm⁻¹ region, while the methoxy group contributes to the C-O stretching around 1240-1250 cm⁻¹.

Electrical Properties and Doping Mechanisms

The electrical conductivity of 5-isobutoxy-2-methoxyaniline copolymers is intimately related to their oxidation state and doping level. In the emeraldine salt form, these materials exhibit semiconductive behavior with conductivities typically in the range of 10⁻⁵ to 10⁻² S/cm [6] [10]. The doping process involves the protonation of imine nitrogen atoms, creating polarons and bipolarons that facilitate charge transport along the polymer backbone.

The presence of the isobutoxy substituent influences the doping behavior by affecting the polymer's conformational flexibility and chain packing. This can lead to a more extended coil conformation compared to unsubstituted polyaniline, potentially enhancing charge transport properties [5] [11]. The methoxy group additionally contributes to the overall electron density of the aromatic ring, influencing the ease of oxidation and reduction processes.

Applications in Conductive Substrates

Aniline derivative copolymers incorporating 5-isobutoxy-2-methoxyaniline have found applications in various conductive substrate technologies. These materials are particularly valuable in the fabrication of flexible electronics, where the combination of electrical conductivity and mechanical flexibility is essential [12] [13]. The enhanced solubility provided by the alkoxy substituents facilitates solution processing techniques such as spin coating, dip coating, and inkjet printing.

In transparent conductive applications, these copolymers offer advantages over traditional indium tin oxide (ITO) coatings, including lower cost, flexibility, and processability from solution [14] [15]. The optical transparency of properly processed films, combined with adequate electrical conductivity, makes them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

The corrosion protection properties of these copolymers have also been extensively studied. The combination of electrical conductivity and barrier properties makes them effective in protecting metal substrates from corrosion through both passive barrier mechanisms and active electrochemical protection [16] [17]. The presence of the alkoxy substituents can enhance adhesion to various substrates while maintaining the essential conductive properties.

Interfacial Polymerization Techniques for Thin-Film Fabrication

Interfacial polymerization represents a versatile and powerful technique for the fabrication of thin films incorporating 5-isobutoxy-2-methoxyaniline and related aniline derivatives. This method enables the formation of ultrathin, defect-free films with controlled thickness and uniform properties at the interface between two immiscible phases [18] [19] [20].

The fundamental principle of interfacial polymerization involves the confinement of the polymerization reaction to the dynamic interface between two phases, typically an organic phase containing one monomer and an aqueous phase containing another reactive species or initiator [19] [21]. In the case of 5-isobutoxy-2-methoxyaniline, the monomer's amphiphilic nature, with both hydrophobic (isobutoxy) and hydrophilic (amino) components, makes it particularly suitable for interfacial polymerization processes.

Liquid-Liquid Interfacial Polymerization

The most common approach for 5-isobutoxy-2-methoxyaniline interfacial polymerization involves a liquid-liquid interface, where the aniline derivative is dissolved in an organic solvent such as toluene, chloroform, or dichloromethane, while the oxidizing agent (typically ammonium persulfate or iron(III) chloride) is dissolved in the aqueous phase [22] [23]. The polymerization reaction occurs specifically at the interface, resulting in the formation of a thin film that can be continuously withdrawn or transferred to a solid substrate.

The kinetics of interfacial polymerization are governed by several factors, including monomer concentration, temperature, interfacial tension, and the diffusion rates of reactants to the interface [20] [24]. For 5-isobutoxy-2-methoxyaniline, the presence of the bulky isobutoxy group can influence the monomer's orientation at the interface, potentially affecting the film formation rate and final polymer structure.

Research has demonstrated that the interfacial polymerization of methoxyaniline derivatives can produce films with thicknesses ranging from 10 to 100 nm, depending on the reaction conditions and duration [18] [25]. The resulting films exhibit excellent uniformity and can be easily transferred to various substrates for further processing or device fabrication.

Spray-Assisted Interfacial Polymerization

An innovative approach to interfacial polymerization involves the use of spray-assisted techniques, where one reactant is sprayed onto the surface of the other, creating a dynamic interface that facilitates rapid polymerization [23]. This method has been successfully applied to aniline derivatives, including methoxyaniline compounds, for the rapid formation of thin films with controlled properties.

In spray-assisted interfacial polymerization of 5-isobutoxy-2-methoxyaniline, the oxidizing agent solution is typically sprayed onto a substrate containing the dissolved monomer. The immediate contact between the reactants at the spray interface results in rapid polymerization, forming a thin film within seconds to minutes [23]. This technique offers several advantages, including rapid processing times, scalability, and the ability to create patterned films through controlled spraying.

Support-Free Interfacial Polymerization

Support-free interfacial polymerization represents an advanced technique where the polymer film is formed without the need for a solid substrate support during the polymerization process [18] [26]. This approach is particularly valuable for creating free-standing films of 5-isobutoxy-2-methoxyaniline polymers that can be subsequently transferred to desired substrates or used directly in applications requiring flexible membranes.

The support-free approach typically involves the careful control of interfacial tension and polymerization kinetics to ensure that the forming polymer film remains intact at the interface. The resulting films often exhibit superior mechanical properties compared to substrate-supported films, as they are not constrained by substrate interactions during formation [18]. Film thicknesses in the range of 50-500 nm can be achieved using this technique, with excellent control over uniformity and defect density.

Alkane-Ionic Liquid Interfacial Polymerization

A recent advancement in interfacial polymerization involves the use of alkane-ionic liquid interfaces, which offer unique advantages for the polymerization of aniline derivatives [24] [27]. This technique involves dissolving the aniline derivative in an ionic liquid phase while the oxidizing agent is dissolved in an alkane phase. The ionic liquid acts as both a solvent and a reaction medium, providing enhanced control over the polymerization process.

The use of ionic liquids in interfacial polymerization of 5-isobutoxy-2-methoxyaniline offers several advantages, including tunable solvent properties, enhanced monomer solubility, and the ability to control polymer morphology through selection of appropriate ionic liquid systems [24]. The resulting films typically exhibit improved properties compared to conventional water-alkane systems, including better adhesion, enhanced stability, and controlled porosity.

Characterization and Properties of Interfacially Polymerized Films

Films of 5-isobutoxy-2-methoxyaniline produced through interfacial polymerization exhibit unique structural and electronic properties that distinguish them from bulk-polymerized materials. The confined geometry of the interfacial reaction leads to enhanced molecular ordering and reduced defect density, resulting in improved electrical conductivity and mechanical properties [22] [28].

Microscopic analysis of interfacially polymerized films reveals smooth, uniform surfaces with controlled thickness variations. The polymer chains exhibit preferential orientation parallel to the film surface, which can enhance in-plane electrical conductivity while maintaining good barrier properties [28] [25]. The presence of the isobutoxy substituent influences the polymer packing density and can contribute to enhanced flexibility and processability.

Electrochemical characterization of these films demonstrates excellent stability and reversible redox behavior, making them suitable for applications in energy storage devices, sensors, and electrochromic displays [11] [29]. The interfacial polymerization process allows for precise control of the film's electrochemical properties through manipulation of synthesis conditions and post-treatment procedures.

Oligomer-Polymer Phase Behavior in Biphasic Systems

The phase behavior of oligomer-polymer systems incorporating 5-isobutoxy-2-methoxyaniline represents a complex and fascinating area of research that bridges fundamental polymer science with practical applications in functional materials. These systems exhibit rich phase diagrams and morphological diversity that can be exploited for creating materials with tailored properties [30] [31] [32].

The unique molecular structure of 5-isobutoxy-2-methoxyaniline, with its combination of hydrophobic isobutoxy and hydrophilic amino/methoxy groups, creates amphiphilic characteristics that significantly influence phase behavior in biphasic systems. The molecular weight distribution typically associated with polyaniline derivatives, ranging from low molecular weight oligomers to high molecular weight polymers, adds additional complexity to the phase behavior [33] [10].

Thermodynamic Considerations

The phase behavior of 5-isobutoxy-2-methoxyaniline oligomer-polymer systems is governed by the interplay between enthalpic and entropic factors. The enthalpic contributions arise from intermolecular interactions, including hydrogen bonding between amino groups, π-π stacking between aromatic rings, and van der Waals interactions involving the alkoxy substituents [32] [34]. The entropic contributions are primarily related to the conformational entropy of the polymer chains and the mixing entropy of the components.

The Flory-Huggins interaction parameter (χ) plays a crucial role in determining the phase behavior of these systems. For 5-isobutoxy-2-methoxyaniline oligomer-polymer mixtures, the χ parameter is influenced by the specific interactions between the substituents and the overall molecular architecture [35] [36]. The presence of the electron-donating methoxy group and the bulky isobutoxy substituent can significantly alter the χ parameter compared to unsubstituted polyaniline systems.

Microphase Separation Mechanisms

In biphasic systems containing 5-isobutoxy-2-methoxyaniline oligomers and polymers, several microphase separation mechanisms can occur, depending on the system composition, temperature, and molecular weight distribution. The most common mechanisms include spinodal decomposition, nucleation and growth, and association-induced phase separation [31] [37].

Spinodal decomposition occurs when the system undergoes spontaneous phase separation due to thermodynamic instability. In 5-isobutoxy-2-methoxyaniline systems, this mechanism is favored when the concentration of oligomers exceeds a critical threshold, leading to the formation of interconnected domains with characteristic length scales in the range of 10-1000 nm [35] [38].

The nucleation and growth mechanism involves the formation of discrete domains through the nucleation of polymer-rich or oligomer-rich phases, followed by growth and coarsening. This mechanism is particularly relevant in systems with strong intermolecular interactions, such as hydrogen bonding or π-π stacking, which can stabilize the nucleated domains [37] [38].

Morphological Control and Characterization

The morphology of phase-separated 5-isobutoxy-2-methoxyaniline oligomer-polymer systems can be controlled through various parameters, including composition, temperature, processing conditions, and the presence of additives or surfactants. The resulting morphologies range from spherical domains to cylindrical and lamellar structures, depending on the volume fraction of each component and the strength of interfacial interactions [32] [39].

Advanced characterization techniques, including transmission electron microscopy (TEM), atomic force microscopy (AFM), and small-angle neutron scattering (SANS), have been employed to study the morphological evolution of these systems. These techniques reveal the formation of hierarchical structures with multiple length scales, from nanometer-scale molecular arrangements to micrometer-scale phase domains [38] [37].

The presence of the isobutoxy substituent influences the interfacial tension between phases, potentially stabilizing certain morphologies and affecting the kinetics of phase separation. The amphiphilic nature of the 5-isobutoxy-2-methoxyaniline monomer can also lead to the formation of self-assembled structures, such as micelles or vesicles, in selective solvents [36] [10].

Dynamic Behavior and Kinetics

The dynamic behavior of 5-isobutoxy-2-methoxyaniline oligomer-polymer systems in biphasic environments is characterized by complex kinetics involving multiple relaxation processes. The primary relaxation processes include polymer chain dynamics, oligomer diffusion, and interfacial reorganization [31] [34]. The time scales for these processes can vary significantly, from milliseconds for local segmental motion to hours or days for large-scale morphological changes.

The kinetics of phase separation are influenced by several factors, including the molecular weight distribution, concentration gradients, and the presence of external fields or stimuli. In systems containing 5-isobutoxy-2-methoxyaniline derivatives, the bulky isobutoxy substituent can act as a kinetic barrier, slowing down the phase separation process and allowing for better control over the final morphology [37] [34].

Computer simulations using molecular dynamics and Monte Carlo methods have provided valuable insights into the kinetic mechanisms governing phase behavior in these systems. These simulations reveal the importance of local molecular interactions in determining the overall phase behavior and suggest strategies for controlling morphology through molecular design [30] [31].

Applications in Functional Materials

The controlled phase behavior of 5-isobutoxy-2-methoxyaniline oligomer-polymer systems has enabled the development of various functional materials with tailored properties. These applications leverage the unique combination of electrical conductivity, processability, and morphological control offered by these systems [40] [10].

In membrane technology, the phase-separated morphologies can be exploited to create selective permeation pathways, leading to improved separation performance for gas separation, water purification, and ion exchange applications. The presence of conductive pathways formed by the polyaniline derivative domains enables the development of electroactive membranes with responsive properties [18] [26].

Energy storage applications, particularly in supercapacitors and batteries, benefit from the hierarchical morphologies created through controlled phase separation. The continuous conductive pathways formed by the polymer-rich domains provide efficient electron transport, while the oligomer-rich domains can serve as ion transport channels or active material hosts [6] [13].

The responsive nature of these phase-separated systems to external stimuli, such as pH, temperature, or electric fields, makes them valuable for smart material applications. The ability to reversibly control the morphology and properties through external stimuli enables the development of actuators, sensors, and adaptive materials [39] [41].